molecular formula C12H18IN3O2 B13504179 tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-yl)carbamate

tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-yl)carbamate

Cat. No.: B13504179
M. Wt: 363.19 g/mol
InChI Key: WELMFFHDIVFBJZ-UHFFFAOYSA-N
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Description

tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates

Preparation Methods

The synthesis of tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-yl)carbamate typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and aldehydes or ketones.

    Introduction of the Iodine Atom: The iodine atom is introduced via iodination reactions, often using reagents like iodine or N-iodosuccinimide (NIS).

    Carbamate Formation: The final step involves the reaction of the indazole derivative with tert-butyl chloroformate in the presence of a base like triethylamine to form the carbamate.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiocyanate.

    Oxidation and Reduction: The indazole ring can be subjected to oxidation or reduction reactions to modify its electronic properties. Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) are commonly used.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with an aryl or vinyl group using palladium catalysts and boronic acids.

Scientific Research Applications

tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-yl)carbamate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates for various diseases.

    Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or cellular pathways.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-yl)carbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-yl)carbamate can be compared with other similar compounds, such as:

    tert-butyl N-(3-iodopropyl)carbamate: Similar in structure but with a different alkyl chain length.

    tert-butyl (4,5,6,7-tetrahydro-1H-indazol-7-yl)carbamate:

    tert-butyl (4-bromobutyl)carbamate: Contains a bromine atom instead of iodine, leading to different reactivity in substitution reactions.

Properties

Molecular Formula

C12H18IN3O2

Molecular Weight

363.19 g/mol

IUPAC Name

tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-yl)carbamate

InChI

InChI=1S/C12H18IN3O2/c1-12(2,3)18-11(17)14-7-4-5-8-9(6-7)15-16-10(8)13/h7H,4-6H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

WELMFFHDIVFBJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C(C1)NN=C2I

Origin of Product

United States

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